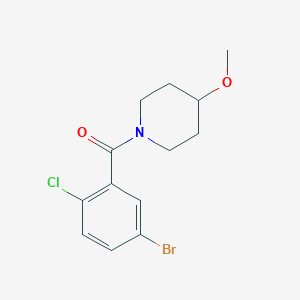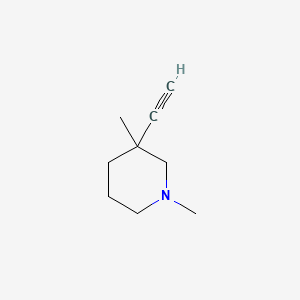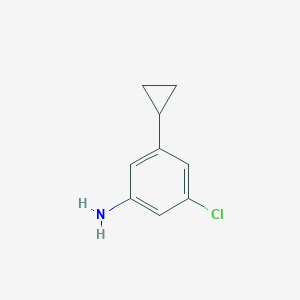
2-Nitro-5-(m-tolylthio)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-(m-tolylthio)aniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a thioether group (-S-) attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-(m-tolylthio)aniline typically involves the reaction of 5-chloro-2-nitroaniline with thiophenols. One common method includes the use of sodium hydride in dimethylformamide to convert thiophenol into sodium thiophenolate, which then reacts with 5-chloro-2-nitroaniline to form the desired product . Another method involves boiling thiophenol and 5-chloro-2-nitroaniline under reflux in dimethylformamide in the presence of potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-Nitro-5-(m-tolylthio)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride, potassium carbonate, and dimethylformamide are commonly used in substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2-Nitro-5-(m-tolylthio)aniline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Nitro-5-(m-tolylthio)aniline involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thioether group can also participate in binding interactions with proteins and enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitroaniline: A simple nitroaniline with a nitro group at the 2-position.
3-Nitroaniline: A nitroaniline with a nitro group at the 3-position.
4-Nitroaniline: A nitroaniline with a nitro group at the 4-position.
Uniqueness
2-Nitro-5-(m-tolylthio)aniline is unique due to the presence of both a nitro group and a thioether group on the aniline ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C13H12N2O2S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
5-(3-methylphenyl)sulfanyl-2-nitroaniline |
InChI |
InChI=1S/C13H12N2O2S/c1-9-3-2-4-10(7-9)18-11-5-6-13(15(16)17)12(14)8-11/h2-8H,14H2,1H3 |
Clé InChI |
PRKJZHOQMXGGSW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)

![(1S,5R,7R)-6,6-dichloro-10,10-dimethyl-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide](/img/structure/B14774283.png)
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)


![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)







